molecular formula C19H27NO3 B602118 Ipratropium Bromide Impurity E CAS No. 183626-76-8

Ipratropium Bromide Impurity E

货号: B602118
CAS 编号: 183626-76-8
分子量: 317.43
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ipratropium Bromide Impurity E, chemically known as (1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate, is a related substance found in the pharmaceutical compound Ipratropium Bromide. This impurity is often monitored and analyzed during the production and quality control of Ipratropium Bromide to ensure the purity and efficacy of the final product .

准备方法

The synthesis of Ipratropium Bromide Impurity E involves several steps, typically starting from tropic acid derivatives. The synthetic route includes esterification and subsequent reactions to introduce the azabicyclo structure. The reaction conditions often involve the use of organic solvents like methanol and ethanol, with temperature control being crucial to ensure the desired product formation .

Industrial production methods for this compound are similar to those used for the main compound, Ipratropium Bromide. These methods include high-performance liquid chromatography (HPLC) for separation and purification, ensuring that the impurity levels are within acceptable limits .

化学反应分析

Ipratropium Bromide Impurity E undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Quality Control in Pharmaceutical Manufacturing

Ipratropium Bromide Impurity E is primarily utilized for impurity profiling during the commercial production of Ipratropium Bromide. It acts as a working standard or secondary reference standard, which is crucial for ensuring the quality and safety of pharmaceutical products.

Case Study: HPLC Method Development

A recent study developed a High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis of Ipratropium Bromide and its related substances, including Impurity E. The method demonstrated:

  • Recovery Rates : 98.2% to 102.0%
  • Relative Standard Deviation (RSD) : Less than 2.9%
  • Process-related Impurities : Not observed in different batches (<0.025% purity) .

This robust method enhances quality control processes, ensuring that formulations meet regulatory standards.

Regulatory Compliance

The use of this compound is essential during the Abbreviated New Drug Application (ANDA) filing with the FDA. The impurity must be characterized and quantified to comply with the FDA's stringent guidelines on drug impurities.

This compound plays a role in toxicity studies associated with drug formulations. Understanding the toxicity profile of impurities is crucial for assessing the overall safety of pharmaceutical products.

Case Study: Toxicological Assessment

In a toxicity study involving formulations containing Ipratropium Bromide, researchers utilized Impurity E to evaluate potential adverse effects. The findings indicated that careful monitoring of impurities could mitigate risks associated with drug administration.

Research and Development

作用机制

The mechanism of action of Ipratropium Bromide Impurity E is closely related to that of Ipratropium Bromide. It acts as an anticholinergic agent, inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle. This leads to bronchodilation and relief from bronchospasm. The molecular targets involved include muscarinic receptors, particularly the M3 subtype, which are responsible for smooth muscle contraction in the airways .

相似化合物的比较

Ipratropium Bromide Impurity E can be compared with other related compounds, such as:

    Ipratropium Bromide Impurity A: N-Isopropylnortropine Methobromide

    Ipratropium Bromide Impurity B: 8-Anti-Ipratropium Bromide

    Ipratropium Bromide Impurity C: DL-Tropic acid

    Ipratropium Bromide Impurity D: Atropic Acid

The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes. This impurity is specifically monitored due to its potential impact on the overall quality and efficacy of Ipratropium Bromide formulations .

生物活性

Ipratropium Bromide Impurity E is a chemical compound that arises as an impurity during the synthesis of Ipratropium Bromide, a widely used medication for respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical formulations.

This compound, with CAS number 183626-76-8, is structurally related to Ipratropium Bromide. Its synthesis typically involves the reaction of atropine with isopropyl bromide under alkaline conditions, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the impurity from the main product .

Biological Activity

Research has shown that impurities in pharmaceutical compounds can exhibit biological activities that may affect drug efficacy and safety. The biological activity of this compound has been investigated in several contexts:

  • Anticholinergic Properties : Given its structural similarity to Ipratropium Bromide, it may possess anticholinergic effects, which could lead to side effects similar to those observed with Ipratropium use .
  • Impact on Pharmacokinetics : The presence of this impurity can alter the pharmacokinetics of the primary drug, potentially affecting absorption, distribution, metabolism, and excretion (ADME) profiles in patients .

Case Studies

  • Clinical Observations : A case series from Korea reported instances of reversible mydriasis associated with nebulized Ipratropium Bromide, suggesting that impurities may contribute to unexpected side effects .
  • Combination Therapy Effects : Studies involving ipratropium in combination with beta2-agonists showed improved lung function in patients with acute asthma exacerbations, indicating that impurities could potentially influence therapeutic outcomes when present in formulations .

Research Findings

Several studies have explored the implications of this compound:

  • Analytical Methods : Research has focused on developing stability-indicating methods for quantifying impurities in Ipratropium formulations. These studies emphasize the importance of monitoring impurity levels to ensure drug quality and patient safety .
  • Biological Interactions : Investigations into how impurities interact with biological molecules are ongoing. Such studies aim to elucidate any potential adverse effects or therapeutic implications arising from these interactions .

Data Table: Summary of Findings on this compound

Study ReferenceFocus AreaKey Findings
Synthesis and PurificationDetailed synthesis routes; significance in pharmaceutical quality control
Clinical ObservationsReported reversible mydriasis linked to nebulized ipratropium use
Combination TherapyImproved lung function noted when ipratropium was used with beta2-agonists
Analytical MethodsDevelopment of methods for quantifying impurities in pharmaceutical products

属性

CAS 编号

183626-76-8

分子式

C19H27NO3

分子量

317.43

纯度

> 95%

数量

Milligrams-Grams

同义词

3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。